(6S)-6-methyl-2-piperazinone hydrochloride

Description

BenchChem offers high-quality (6S)-6-methyl-2-piperazinone hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (6S)-6-methyl-2-piperazinone hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

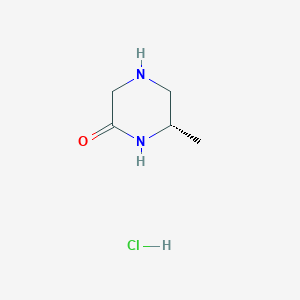

(6S)-6-methylpiperazin-2-one;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O.ClH/c1-4-2-6-3-5(8)7-4;/h4,6H,2-3H2,1H3,(H,7,8);1H/t4-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVLHSYGMQSCEFP-WCCKRBBISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCC(=O)N1.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CNCC(=O)N1.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.61 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(6S)-6-methyl-2-piperazinone hydrochloride synthesis and purification methods

An In-Depth Technical Guide to the Synthesis and Purification of (6S)-6-methyl-2-piperazinone Hydrochloride

Abstract

(6S)-6-methyl-2-piperazinone is a valuable chiral building block in medicinal chemistry, frequently incorporated into pharmacologically active agents to constrain peptide conformations or to serve as a core scaffold. The control of its stereochemistry is paramount to its utility. This technical guide provides a comprehensive overview of a robust and scalable method for the asymmetric synthesis of (6S)-6-methyl-2-piperazinone, its subsequent purification, and its conversion to the stable hydrochloride salt. The synthetic strategy leverages the chiral pool, starting from the readily available amino acid L-Alanine to ensure precise stereochemical control at the C6 position. Detailed, field-proven protocols for synthesis, purification via column chromatography, and final isolation via crystallization of the hydrochloride salt are presented. This document is intended for researchers, chemists, and process development scientists engaged in pharmaceutical research and development.

Introduction

The Piperazinone Scaffold: A Privileged Structure in Drug Discovery

The piperazin-2-one motif is a six-membered heterocyclic ring system that is a prominent feature in numerous natural products and synthetic pharmaceuticals.[1] Its structural rigidity and ability to present substituents in well-defined spatial orientations make it an excellent scaffold for mimicking peptide turns and for the development of small molecule therapeutics. Notable examples of bioactive molecules containing this core include the antihelminthic drug Praziquantel and the potent anticancer alkaloid (-)-agelastatin A.

Profile of (6S)-6-methyl-2-piperazinone Hydrochloride

The specific enantiomer, (6S)-6-methyl-2-piperazinone, provides a chiral framework with a methyl group in a defined (S)-configuration. This stereocenter is often critical for achieving selective interactions with biological targets. The hydrochloride salt form enhances the compound's stability, crystallinity, and handling properties, making it more suitable for storage and subsequent synthetic manipulations.

Strategic Considerations for Synthesis and Purification

The primary challenges in producing high-quality (6S)-6-methyl-2-piperazinone hydrochloride are twofold:

-

Asymmetric Synthesis: The foremost challenge is the stereoselective installation of the methyl group at the C6 position. While various methods for asymmetric synthesis of piperazinones exist, including catalytic hydrogenation and the use of chiral auxiliaries, a chiral pool approach starting from L-Alanine offers a direct, cost-effective, and highly reliable route to the desired (S)-enantiomer.[2][3]

-

Purification and Isolation: The crude product from the cyclization reaction typically contains residual reagents and side products. A multi-step purification strategy is necessary. This involves an initial purification of the free base, often by chromatography, followed by the formation of the hydrochloride salt and a final purification step through recrystallization to achieve high chemical and chiral purity.[4][5]

Asymmetric Synthesis from L-Alanine

Rationale for the Synthetic Strategy

The chosen synthetic pathway is a multi-step sequence designed for efficiency and stereochemical fidelity. The strategy relies on building the piperazinone ring system around the intact stereocenter of L-Alanine. This approach obviates the need for complex asymmetric catalysis or chiral resolution, which can be costly and less efficient at scale. The key steps involve amide bond formation, reduction, and a final intramolecular cyclization.

Synthetic Workflow

The overall transformation from L-Alanine to (6S)-6-methyl-2-piperazinone is depicted below. The process begins with the protection of the amino group of L-Alanine, followed by coupling with a suitable C2-N building block, and culminates in a deprotection-cyclization cascade.

Caption: Asymmetric synthesis workflow for (6S)-6-methyl-2-piperazinone.

Detailed Experimental Protocol: Synthesis

Step 1: Synthesis of (S)-2-((tert-butoxycarbonyl)amino)propanoic acid (Boc-L-Ala-OH)

-

Suspend L-Alanine (1.0 eq) in a 1:1 mixture of dioxane and water.

-

Cool the mixture to 0 °C in an ice bath.

-

Add sodium hydroxide (2.5 eq) dissolved in water, maintaining the temperature below 10 °C.

-

Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) portion-wise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Concentrate the mixture under reduced pressure to remove the dioxane.

-

Wash the aqueous residue with ethyl acetate to remove unreacted (Boc)₂O.

-

Cool the aqueous layer to 0 °C and acidify to pH 2-3 with cold 1 M HCl.

-

Extract the product into ethyl acetate (3x volumes).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield Boc-L-Ala-OH as a white solid.

Step 2 & 3: One-Pot Coupling, Deprotection, and Cyclization Causality: This one-pot approach improves process efficiency by minimizing intermediate workups. The key is the careful choice of reagents and conditions to facilitate the sequential reactions.

-

Dissolve Boc-L-Ala-OH (1.0 eq) and N-(2-aminoethyl)acetamide (1.05 eq) in dichloromethane (DCM).

-

Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq) and Hydroxybenzotriazole (HOBt, 0.5 eq).

-

Stir the mixture at room temperature for 8-12 hours until TLC analysis indicates complete consumption of the starting acid.

-

Wash the reaction mixture with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo. The residue is the protected diamide intermediate.

-

Dissolve the crude intermediate in a suitable solvent like ethanol or dioxane.

-

Add a strong acid, such as 4 M HCl in dioxane (5.0 eq), and heat the mixture to reflux (80-100 °C) for 4-6 hours. The acid serves to both deprotect the Boc group and catalyze the intramolecular cyclization via amide exchange.

-

Monitor the reaction by LC-MS for the formation of the desired product.

-

Upon completion, cool the reaction to room temperature and neutralize carefully with a base (e.g., 2 M NaOH) to pH 8-9.

-

Extract the aqueous layer extensively with a polar organic solvent like DCM or a 9:1 DCM:IPA mixture.

-

Combine the organic extracts, dry over sodium sulfate, and concentrate under reduced pressure to yield crude (6S)-6-methyl-2-piperazinone as a viscous oil or semi-solid.

Data Summary: Synthesis

| Step | Product | Typical Yield | Key Analytical Data |

| 1 | Boc-L-Ala-OH | 90-98% | ¹H NMR consistent with structure |

| 2/3 | (6S)-6-methyl-2-piperazinone (Crude) | 65-75% (over 2 steps) | MS (ESI+): m/z = 115.09 [M+H]⁺ |

Purification and Hydrochloride Salt Formation

Strategy for Purification and Isolation

The crude free base obtained from the cyclization reaction requires purification to remove starting materials and polymeric byproducts. Flash column chromatography is the method of choice for this step. Following purification of the free base, conversion to the hydrochloride salt is performed, which facilitates final purification by recrystallization, yielding a stable, crystalline solid with high purity.

Purification and Salt Formation Workflow

Caption: Workflow for the purification and isolation of the target compound.

Detailed Experimental Protocols: Purification

Protocol 3.3.1: Flash Column Chromatography of the Free Base Justification: A basic modifier (e.g., ammonium hydroxide) is added to the eluent to prevent the amine product from streaking on the acidic silica gel, ensuring better separation.

-

Prepare a silica gel column.

-

Dissolve the crude product in a minimal amount of the mobile phase.

-

Load the solution onto the column.

-

Elute the column with a gradient of methanol in dichloromethane, modified with a small amount of ammonium hydroxide (e.g., 0.5-1%). A typical gradient is 2% to 10% MeOH in DCM.

-

Collect fractions and analyze by TLC, staining with ninhydrin to visualize the amine product.

-

Combine the pure fractions and concentrate under reduced pressure to yield the purified free base, typically as a clear, viscous oil.

Protocol 3.3.2: Hydrochloride Salt Formation and Recrystallization Justification: Isopropanol is an excellent choice for both salt formation and recrystallization. The hydrochloride salt has moderate solubility in hot isopropanol but is poorly soluble when cold, allowing for high recovery of pure crystals.[6]

-

Dissolve the purified free base (1.0 eq) in anhydrous isopropanol (IPA) or ethanol.

-

Cool the solution in an ice bath.

-

Slowly add a solution of hydrogen chloride in IPA or diethyl ether (1.0-1.1 eq) dropwise with stirring. A white precipitate will form immediately.

-

Stir the resulting slurry at 0-5 °C for 1-2 hours to ensure complete precipitation.

-

For recrystallization, heat the slurry to reflux to redissolve the solid. If it does not fully dissolve, add a minimum amount of hot methanol until a clear solution is obtained.

-

Allow the solution to cool slowly to room temperature, then place it in a freezer (-10 to -20 °C) for several hours to maximize crystal formation.

-

Collect the crystals by vacuum filtration.

-

Wash the filter cake with a small amount of cold IPA or diethyl ether to remove any residual impurities.

-

Dry the crystals under vacuum at 40-50 °C to a constant weight.

Data Summary: Purification

| Stage | Purity (by HPLC) | Physical Form |

| Crude Free Base | 60-75% | Viscous brown oil |

| Post-Chromatography | >95% | Clear, viscous oil |

| Final HCl Salt | >99% | White crystalline solid |

Final Product Quality Control

To ensure the final product meets the required standards for use in drug development, a comprehensive set of analytical tests must be performed.

Recommended Analytical Methods

-

¹H and ¹³C NMR: To confirm the chemical structure and absence of organic impurities.

-

Mass Spectrometry: To confirm the molecular weight (m/z for free base: 114.08; for M+H⁺: 115.09).

-

HPLC Analysis: To determine chemical purity (typically >99%). A chiral HPLC method is required to confirm the enantiomeric excess (ee >99% for the (S)-enantiomer).

-

Melting Point: A sharp melting point range is indicative of high purity.

-

Elemental Analysis: To confirm the elemental composition of the hydrochloride salt.

Typical Acceptance Criteria

| Test | Specification |

| Appearance | White to off-white crystalline solid[7] |

| Purity (HPLC) | ≥ 99.0% |

| Enantiomeric Excess (Chiral HPLC) | ≥ 99.0% (S)-isomer |

| Identity by ¹H NMR | Conforms to structure |

| Melting Point | Conforms to reference range |

| Residual Solvents | Within ICH limits |

Conclusion

This guide details a reliable and reproducible methodology for the synthesis and purification of (6S)-6-methyl-2-piperazinone hydrochloride. By employing a chiral pool strategy, this process ensures high stereochemical integrity from the outset. The described purification protocol, combining chromatography of the free base with recrystallization of the final hydrochloride salt, consistently delivers material of high purity suitable for the stringent requirements of pharmaceutical research and development. The self-validating nature of the in-process controls and final analytical testing provides a high degree of confidence in the final product's quality.

References

-

Cochran, B. M., & Michael, F. E. (2008). A Modular Synthesis of 2,6-Disubstituted Piperazines via Diastereoselective Intramolecular Hydroamination. Organic Letters, 10(2), 329-332. [Link]

-

Lattanzi, A., et al. (2023). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. The Journal of Organic Chemistry. [Link]

-

Humphrey, G. R., et al. (2013). Practical Asymmetric Synthesis of a Chiral Piperazinone Derivative. Organic Process Research & Development. [Link]

-

The Journal of Organic Chemistry. (n.d.). Asymmetric Synthesis of 2,6-Methylated Piperazines. The Journal of Organic Chemistry. [Link]

- Google Patents. (n.d.). Process for the preparation of piperazine compounds and hydrochloride salts thereof.

- Google Patents. (n.d.).

- Google Patents. (n.d.).

-

El-Malah, A. A., et al. (2020). Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. RSC Medicinal Chemistry. [Link]

-

Zhang, Z., et al. (2021). Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. Organic Chemistry Frontiers. [Link]

- Google Patents. (n.d.). Process for the preparation of piperazine compounds and hydrochloride salts thereof.

-

University of Florida Digital Collections. (n.d.). Derivatives of Piperazine. XXI. Syntheses of Some Unsymmetrical 1,4-Disubstituted-2-methylpiperazines. [Link]

- Google Patents. (n.d.).

-

Thieme Chemistry. (2023). Synthesis of Piperazin-2-ones. [Link]

Sources

- 1. Synthesis of Piperazin-2-ones - Thieme Chemistry - Georg Thieme Verlag [thieme.de]

- 2. Piperazine synthesis [organic-chemistry.org]

- 3. Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00053A [pubs.rsc.org]

- 4. AU2009329295B2 - Process for the preparation of piperazine compounds and hydrochloride salts thereof - Google Patents [patents.google.com]

- 5. CN106117153A - The preparation method of 2 piperazinones - Google Patents [patents.google.com]

- 6. MX2011006590A - Process for the preparation of piperazine compounds and hydrochloride salts thereof. - Google Patents [patents.google.com]

- 7. (S)-6-METHYL-PIPERAZIN-2-ONE | 323592-68-3 [chemicalbook.com]

An In-depth Technical Guide on the Elucidation of the Neuronal Mechanism of Action of (6S)-6-methyl-2-piperazinone hydrochloride

A Foreword for the Investigator

Introduction and Formulation of a Testable Hypothesis

The piperazinone scaffold is a privileged structure in neuropharmacology, appearing in a variety of centrally acting agents. Compounds containing this moiety have been reported to interact with a range of targets, including G-protein coupled receptors (GPCRs) and neurotransmitter transporters. Given the structural features of (6S)-6-methyl-2-piperazinone hydrochloride, we hypothesize that it may act as a modulator of monoamine systems, potentially as an inhibitor of the dopamine transporter (DAT), the norepinephrine transporter (NET), or the serotonin transporter (SERT). This hypothesis is based on the structural similarities to known monoamine reuptake inhibitors.

This guide will therefore outline a research program to systematically test this hypothesis, beginning with target engagement and progressing through the elucidation of downstream signaling and functional neuronal effects.

Physicochemical Characterization and Pre-experimental Considerations

Prior to initiating cell-based assays, a thorough characterization of the compound's physicochemical properties is paramount. This data is essential for accurate dose-response calculations and for ensuring the compound's suitability for in vitro and in vivo studies.

Table 1: Essential Physicochemical Parameters for (6S)-6-methyl-2-piperazinone hydrochloride

| Parameter | Experimental Method | Importance |

| Solubility | Kinetic and thermodynamic solubility assays in aqueous buffers (e.g., PBS) and DMSO. | Determines the appropriate vehicle and maximum achievable concentration in assays. |

| Purity | High-performance liquid chromatography (HPLC) and mass spectrometry (MS). | Ensures that the observed effects are due to the compound of interest and not impurities. |

| Stability | Stability testing in assay media at 37°C over the time course of the experiments. | Confirms that the compound does not degrade during the experiment, which would confound results. |

| LogD | Parallel artificial membrane permeability assay (PAMPA) or octanol-water partitioning. | Predicts the compound's ability to cross cell membranes and the blood-brain barrier. |

Part 1: Target Identification and Validation

The initial and most critical step is to determine if (6S)-6-methyl-2-piperazinone hydrochloride directly interacts with our hypothesized targets: DAT, NET, and SERT.

Radioligand Binding Assays

Radioligand binding assays are a gold-standard for quantifying the affinity of a compound for a specific receptor or transporter. These assays measure the ability of the test compound to displace a radiolabeled ligand that is known to bind to the target with high affinity.

-

Cell Culture and Membrane Preparation:

-

Culture HEK293 cells stably expressing human DAT, NET, or SERT.

-

Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris, 120 mM NaCl, pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei and cell debris.

-

Centrifuge the supernatant at high speed to pellet the cell membranes.

-

Resuspend the membrane pellet in assay buffer and determine the protein concentration using a Bradford or BCA assay.

-

-

Binding Assay:

-

In a 96-well plate, combine the cell membranes, a fixed concentration of a suitable radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, or [³H]citalopram for SERT), and a range of concentrations of (6S)-6-methyl-2-piperazinone hydrochloride.

-

To determine non-specific binding, include a set of wells with a high concentration of a known inhibitor (e.g., GBR 12909 for DAT, desipramine for NET, or fluoxetine for SERT).

-

Incubate the plate at room temperature for a defined period to allow the binding to reach equilibrium.

-

-

Detection and Data Analysis:

-

Terminate the binding reaction by rapid filtration through a glass fiber filter plate, followed by washing with ice-cold buffer to remove unbound radioligand.

-

Allow the filters to dry, then add scintillation cocktail and count the radioactivity using a scintillation counter.

-

Subtract the non-specific binding from all other measurements to obtain specific binding.

-

Plot the specific binding as a function of the log concentration of (6S)-6-methyl-2-piperazinone hydrochloride.

-

Fit the data to a one-site competition binding model to determine the IC₅₀ (the concentration of the compound that inhibits 50% of specific binding).

-

Calculate the equilibrium dissociation constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

-

Table 2: Representative Data from Radioligand Binding Assays

| Target | Radioligand | Kᵢ of (6S)-6-methyl-2-piperazinone hydrochloride (nM) |

| DAT | [³H]WIN 35,428 | Hypothetical Value |

| NET | [³H]nisoxetine | Hypothetical Value |

| SERT | [³H]citalopram | Hypothetical Value |

Functional Uptake Assays

While binding assays confirm interaction, they do not reveal the functional consequence. Neurotransmitter uptake assays directly measure the ability of the compound to inhibit the transport of substrate into the cell.

-

Cell Culture:

-

Plate HEK293 cells expressing DAT, NET, or SERT in a 96-well plate and allow them to adhere overnight.

-

-

Uptake Assay:

-

Wash the cells with Krebs-Ringer-HEPES (KRH) buffer.

-

Pre-incubate the cells with a range of concentrations of (6S)-6-methyl-2-piperazinone hydrochloride or a reference inhibitor.

-

Initiate the uptake by adding a mixture of radiolabeled (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin) and unlabeled neurotransmitter.

-

Incubate at 37°C for a short period (e.g., 10 minutes).

-

Terminate the uptake by rapidly washing the cells with ice-cold KRH buffer.

-

-

Detection and Data Analysis:

-

Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

-

Plot the uptake as a function of the log concentration of the compound and fit the data to a sigmoidal dose-response curve to determine the IC₅₀.

-

Part 2: Elucidation of Downstream Signaling Pathways

If (6S)-6-methyl-2-piperazinone hydrochloride is found to be a potent inhibitor of one or more monoamine transporters, the next step is to investigate the downstream consequences in neuronal cells. Inhibition of reuptake will lead to an increase in the extracellular concentration of the respective neurotransmitter, which will then activate its cognate receptors.

Assessing Dopamine D2 Receptor Activation

As a working example, if the compound is a DAT inhibitor, we would expect an increase in extracellular dopamine, leading to the activation of dopamine receptors. The D2 receptor is a Gαi-coupled receptor that inhibits the production of cyclic AMP (cAMP).

-

Cell Culture:

-

Use a cell line co-expressing DAT and the D2 receptor, or primary striatal neurons.

-

-

cAMP Measurement:

-

Pre-treat the cells with (6S)-6-methyl-2-piperazinone hydrochloride.

-

Stimulate the cells with forskolin to increase basal cAMP levels.

-

Lyse the cells and measure cAMP levels using a commercially available ELISA or HTRF-based assay.

-

-

Data Analysis:

-

A potent DAT inhibitor should cause a dose-dependent decrease in forskolin-stimulated cAMP levels, consistent with D2 receptor activation.

-

Caption: Hypothetical signaling pathway of a DAT inhibitor.

Part 3: Assessment of Functional Effects in Neuronal Cells

The ultimate goal is to understand how the molecular actions of the compound translate into changes in neuronal function.

Electrophysiology

Patch-clamp electrophysiology can be used to measure the effects of the compound on neuronal excitability and synaptic transmission. For a DAT inhibitor, we would expect to see a modulation of dopamine-sensitive currents.

-

Cell Preparation:

-

Prepare acute brain slices containing the brain region of interest (e.g., the striatum for dopamine signaling) or use primary neuronal cultures.

-

-

Recording:

-

Obtain whole-cell recordings from individual neurons.

-

Bath-apply (6S)-6-methyl-2-piperazinone hydrochloride and record changes in membrane potential, firing rate, and synaptic currents.

-

-

Data Analysis:

-

Analyze the data to determine if the compound alters intrinsic membrane properties or synaptic transmission in a manner consistent with increased dopaminergic tone.

-

Neurotransmitter Release

Microdialysis in awake, freely moving animals is the gold standard for measuring changes in extracellular neurotransmitter levels in specific brain regions.

-

Surgical Implantation:

-

Surgically implant a microdialysis probe into the brain region of interest (e.g., the nucleus accumbens).

-

-

Sample Collection:

-

After a recovery period, perfuse the probe with artificial cerebrospinal fluid and collect dialysate samples at regular intervals.

-

Administer (6S)-6-methyl-2-piperazinone hydrochloride (e.g., via intraperitoneal injection) and continue to collect samples.

-

-

Analysis:

-

Analyze the dialysate samples for dopamine, norepinephrine, and serotonin content using HPLC with electrochemical detection.

-

Plot the neurotransmitter levels as a percentage of baseline to determine the effect of the compound.

-

Caption: A logical workflow for elucidating the mechanism of action.

Data Interpretation and Troubleshooting

-

Off-Target Effects: It is crucial to perform counter-screening against a panel of other receptors and transporters to ensure the compound's selectivity.

-

Species Differences: Be aware that the affinity and potency of the compound may differ between human and rodent targets.

-

Confounding Factors: Ensure that the observed effects are not due to cytotoxicity by performing a cell viability assay in parallel with your functional assays.

Conclusion and Future Directions

This guide has provided a comprehensive and systematic framework for elucidating the neuronal mechanism of action of (6S)-6-methyl-2-piperazinone hydrochloride. By following this hypothesis-driven approach, researchers can generate a robust dataset that will clearly define the compound's molecular target(s), its impact on intracellular signaling, and its ultimate effect on neuronal function. Future studies could explore the in vivo behavioral effects of the compound in animal models of neurological and psychiatric disorders.

References

Due to the lack of specific literature on (6S)-6-methyl-2-piperazinone hydrochloride, the following references are provided as examples of the methodologies and concepts described in this guide. They represent the types of authoritative sources that should be consulted when conducting such a research program.

-

Title: Principles of Radioligand Binding Assays Source: The Assay Guidance Manual URL: [Link]

-

Title: High-Throughput Screening for the Discovery of New Chemical Probes for Neurotransmitter Transporters Source: ACS Chemical Neuroscience URL: [Link]

-

Title: The Use of cAMP Assays in GPCR Drug Discovery Source: Expert Opinion on Drug Discovery URL: [Link]

-

Title: Patch-Clamp Electrophysiology in Brain Slices Source: Cold Spring Harbor Protocols URL: [Link]

-

Title: In Vivo Microdialysis for the Measurement of Neurotransmitters Source: Current Protocols in Neuroscience URL: [Link]

An In-Depth Technical Guide to (6S)-6-methyl-2-piperazinone hydrochloride: Synthesis, Properties, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of (6S)-6-methyl-2-piperazinone hydrochloride, a chiral heterocyclic compound of significant interest to researchers and professionals in the field of drug development. We will delve into its chemical identity, synthesis, physicochemical properties, and its emerging role as a valuable building block in the creation of novel therapeutics. This document is intended to serve as a practical resource, offering not just data, but also the scientific reasoning behind the methodologies presented.

Chemical Identity and Nomenclature

Correctly identifying a chemical entity is the foundation of all scientific investigation. For the topic of this guide, precision in stereochemistry and salt form is paramount.

CAS Number

While a specific CAS (Chemical Abstracts Service) number for the hydrochloride salt of the (6S)-enantiomer is not readily found in common databases, the CAS number for the free base, (6S)-6-methyl-2-piperazinone , is 323592-68-3 [1][2]. It is crucial for researchers to note that experimental data and commercial sourcing may reference this CAS number, with the hydrochloride salt being a subsequent modification. For clarity and accuracy in documentation and procurement, it is recommended to specify both the CAS number of the free base and the salt form. In contrast, the CAS number for the opposite enantiomer, (6R)-6-methyl-2-piperazinone hydrochloride, is 1965314-69-5[3].

IUPAC Nomenclature

The formal IUPAC (International Union of Pure and Applied Chemistry) name for the compound is (6S)-6-methylpiperazin-2-one hydrochloride . The "(6S)" designation specifies the stereochemistry at the chiral center, which is the carbon atom at position 6 of the piperazinone ring, bearing the methyl group.

Physicochemical Properties

Understanding the physicochemical properties of a molecule is critical for its application in synthesis and drug formulation. The following table summarizes key properties of (6S)-6-methyl-2-piperazinone. It is important to note that some of these values are predicted and may vary from experimentally determined data. The hydrochloride salt form is expected to exhibit higher aqueous solubility and a different melting point compared to the free base.

| Property | Value | Source |

| Molecular Formula | C₅H₁₁ClN₂O | N/A |

| Molecular Weight | 150.61 g/mol | N/A |

| Appearance | Off-white solid (predicted for free base) | [1] |

| Boiling Point (free base) | 289.6 ± 33.0 °C (Predicted) | [1] |

| Density (free base) | 0.992 ± 0.06 g/cm³ (Predicted) | [1] |

| pKa (free base) | 15.53 ± 0.40 (Predicted) | [1] |

| Storage Temperature | 2-8°C | [1] |

Synthesis of (6S)-6-methyl-2-piperazinone hydrochloride

The enantioselective synthesis of this chiral piperazinone is of utmost importance to ensure the desired pharmacological activity and to avoid potential off-target effects from the unwanted enantiomer. A common and efficient strategy involves starting from a readily available chiral precursor, such as L-alanine. The following protocol outlines a representative synthesis.

Rationale for Synthetic Strategy

The chosen synthetic route leverages the inherent chirality of L-alanine to establish the (S)-stereocenter in the final product. This "chiral pool" approach is a robust and scalable method for producing enantiomerically pure compounds. The key steps involve the formation of an amide bond, reduction of a protecting group, and an intramolecular cyclization to form the piperazinone ring. The final step is the formation of the hydrochloride salt to improve handling and solubility.

Experimental Protocol

Step 1: Synthesis of N-Benzyloxycarbonyl-L-alanyl-N'-(2-aminoethyl)amide

-

Materials: N-Benzyloxycarbonyl-L-alanine (Cbz-L-Ala), ethylenediamine, a coupling agent (e.g., DCC/HOBt or HATU), and a suitable solvent (e.g., dichloromethane or DMF).

-

Procedure:

-

Dissolve Cbz-L-Ala in the chosen solvent.

-

Add the coupling agent and an excess of ethylenediamine at 0°C.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Work-up the reaction by washing with aqueous solutions to remove excess reagents and byproducts.

-

Purify the product by column chromatography.

-

Step 2: Deprotection and Intramolecular Cyclization

-

Materials: The product from Step 1, a catalyst for hydrogenolysis (e.g., Palladium on carbon), and a solvent (e.g., methanol or ethanol).

-

Procedure:

-

Dissolve the N-protected intermediate in the alcohol solvent.

-

Add the Pd/C catalyst.

-

Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir until the deprotection is complete (monitored by TLC or LC-MS).

-

The deprotection of the benzyloxycarbonyl group will reveal a primary amine, which will then undergo spontaneous or heat-induced intramolecular cyclization to form (6S)-6-methyl-2-piperazinone.

-

Filter off the catalyst and concentrate the solvent to obtain the crude product.

-

Purify by recrystallization or column chromatography.

-

Step 3: Formation of the Hydrochloride Salt

-

Materials: (6S)-6-methyl-2-piperazinone, hydrochloric acid (either as a gas or a solution in a suitable solvent like diethyl ether or isopropanol).

-

Procedure:

-

Dissolve the purified (6S)-6-methyl-2-piperazinone in a minimal amount of a suitable solvent (e.g., diethyl ether or methanol).

-

Slowly add a solution of HCl in the chosen solvent, or bubble HCl gas through the solution, while stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield (6S)-6-methyl-2-piperazinone hydrochloride.

-

Figure 1: General workflow for the synthesis of (6S)-6-methyl-2-piperazinone hydrochloride.

Applications in Drug Discovery

The piperazine scaffold is a well-established "privileged structure" in medicinal chemistry, appearing in a wide array of approved drugs. Its value stems from its ability to introduce basicity, improve pharmacokinetic properties, and act as a versatile linker to orient other pharmacophoric groups. The introduction of a chiral center, as in (6S)-6-methyl-2-piperazinone, provides an opportunity for greater specificity and potency in drug candidates.

Role as a Chiral Building Block

(6S)-6-methyl-2-piperazinone serves as a valuable chiral building block for the synthesis of more complex molecules. The two nitrogen atoms of the piperazinone ring offer distinct points for further functionalization, allowing for the creation of diverse chemical libraries for high-throughput screening. The stereochemically defined methyl group can play a crucial role in the binding of the final compound to its biological target, potentially leading to improved efficacy and reduced off-target effects.

Example Application: Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

One area where piperazinone derivatives have shown significant promise is in the development of inhibitors for dipeptidyl peptidase-4 (DPP-4). DPP-4 is a key enzyme in glucose metabolism, and its inhibition is a validated therapeutic strategy for the treatment of type 2 diabetes. The piperazinone scaffold can be elaborated to interact with the active site of the DPP-4 enzyme. The (6S)-methyl group can provide a key interaction within a hydrophobic pocket of the enzyme, enhancing binding affinity and selectivity.

Figure 2: Simplified diagram of the role of a (6S)-6-methyl-2-piperazinone-based DPP-4 inhibitor.

Analytical Methods for Quality Control

Ensuring the chemical purity and, critically, the enantiomeric purity of (6S)-6-methyl-2-piperazinone hydrochloride is essential for its use in research and development.

Purity Assessment

Standard analytical techniques such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection can be used to assess the chemical purity. Nuclear Magnetic Resonance (NMR) spectroscopy is also crucial for structural confirmation and to ensure the absence of significant impurities.

Chiral Purity Determination

The determination of enantiomeric excess (e.e.) is paramount. This is typically achieved using chiral HPLC.

Exemplary Chiral HPLC Method:

-

Chiral Stationary Phase (CSP): A polysaccharide-based CSP, such as one derived from cellulose or amylose, is often effective for separating piperazine enantiomers. Columns like Chiralcel® OD-H or Chiralpak® AD-H are good starting points.

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is typically used. The exact ratio will need to be optimized to achieve baseline separation of the enantiomers. The addition of a small amount of an amine modifier (e.g., diethylamine) may be necessary to improve peak shape.

-

Detection: UV detection at a suitable wavelength (e.g., ~210 nm) is commonly employed.

The development of a specific chiral HPLC method requires systematic optimization of the mobile phase composition and flow rate to achieve the best resolution between the (S) and (R) enantiomers.

Conclusion

(6S)-6-methyl-2-piperazinone hydrochloride is a valuable and versatile chiral building block with significant potential in drug discovery and development. Its synthesis from readily available chiral precursors, combined with the proven utility of the piperazine scaffold, makes it an attractive starting point for the creation of novel therapeutic agents. This guide has provided a foundational understanding of its chemical identity, synthesis, properties, and applications, with the aim of empowering researchers to effectively utilize this compound in their scientific endeavors. As with any chemical entity, adherence to rigorous analytical quality control is essential to ensure the validity and reproducibility of research findings.

References

-

MDPI. (1R,2R,6S)-2(4-(4-Isopropylbenzyl)piperazin-1-yl)-3-methyl-6-(prop-1-en-2-yl)cyclohex-3-enol. Available at: [Link]

-

ResearchGate. Preparation of chiral 2-methylpiperazine. Available at: [Link]

-

PubMed. An evolving role of piperazine moieties in drug design and discovery. Available at: [Link]

-

PubMed. Synthesis of Enantiomerically Pure 6-Substituted-Piperazine-2-Acetic Acid Esters as Intermediates for Library Production. Available at: [Link]

- Google Patents. CN106117153A - The preparation method of 2 piperazinones.

-

PubMed. The piperazine scaffold for novel drug discovery efforts: the evidence to date. Available at: [Link]

-

Organic Chemistry Portal. Synthesis of piperazines. Available at: [Link]

- Google Patents. CN108129404B - Synthesis method of chiral piperazinone derivative.

-

MDPI. In Silico Design of Novel Piperazine-Based mTORC1 Inhibitors Through DFT, QSAR and ADME Investigations. Available at: [Link]

- Google Patents. DE19907829A1 - Process for the preparation of cis-2,6-dimethylpiperazine.

-

PubChem. 6-Methylpiperidin-2-one. Available at: [Link]

- Google Patents. CN1629146A - A New Method for the Synthesis of Chiral 2-Substituted Piperazines and Their Derivatives.

-

Bentham Science. An Evolving Role of Piperazine Moieties in Drug Design and Discovery. Available at: [Link]

-

Cheméo. Chemical Properties of Piperazine (CAS 110-85-0). Available at: [Link]

- Google Patents. CA1340290C - Process for the preparation of (6s-)-folinic acid.

- Google Patents. CN103570645A - Method for preparing N-(2,6-dimethyl phenyl)-2-(1-piperazine)acetamide.

-

ResearchGate. Synthesis of 6H-1,2-oxazin-6-ones (microreview). Available at: [Link]

Sources

A Comprehensive In Vitro Biological Activity Screening Protocol for (6S)-6-methyl-2-piperazinone hydrochloride

Introduction: Unlocking the Therapeutic Potential of the Piperazinone Scaffold

The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide spectrum of biological activities, including anticancer, antiviral, and central nervous system (CNS) effects.[1] Its unique physicochemical properties, such as high water solubility and the ability to engage in multiple hydrogen bond interactions, make it an attractive moiety for drug design.[1] The derivative, (6S)-6-methyl-2-piperazinone hydrochloride, represents a novel iteration of this versatile heterocyclic family. The introduction of a methyl group at the 6th position and a carbonyl group at the 2nd position of the piperazine ring creates a chiral center and modifies the electronic and steric properties of the molecule, suggesting the potential for novel biological activities.

This technical guide provides a comprehensive, tiered approach to the in vitro biological activity screening of (6S)-6-methyl-2-piperazinone hydrochloride. As a Senior Application Scientist, the following protocols and rationale are designed to be both scientifically rigorous and practically applicable for researchers in drug discovery and development. The screening cascade is strategically designed to first assess broad cytotoxic effects, followed by targeted investigations into anticancer, antimicrobial, and CNS-related activities, areas where piperazine derivatives have shown significant promise. The final stage of this initial screening involves a preliminary safety assessment against a panel of common off-target liabilities.

Part 1: Foundational Cytotoxicity Assessment

Before embarking on specific therapeutic area investigations, it is crucial to establish the general cytotoxic profile of (6S)-6-methyl-2-piperazinone hydrochloride. This initial screen provides a baseline understanding of the compound's effect on cell viability and helps to guide the concentration ranges for subsequent, more targeted assays.

Rationale for Initial Cytotoxicity Screening

An initial broad-spectrum cytotoxicity assay serves multiple purposes. Firstly, it identifies any potent, non-specific cytotoxicity that might render the compound unsuitable for further development. Secondly, it establishes a therapeutic window, guiding the selection of appropriate concentrations for more specific assays to avoid confounding results due to overt toxicity. The MTT assay is a robust, colorimetric assay that is widely used for this purpose due to its simplicity and reliability.[2][3]

Experimental Protocol: MTT Assay for General Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells.[2] The amount of formazan produced is directly proportional to the number of viable cells.

Materials:

-

(6S)-6-methyl-2-piperazinone hydrochloride

-

Human dermal fibroblasts (HDFs) or other non-cancerous cell line

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

Step-by-Step Protocol:

-

Cell Seeding:

-

Culture HDFs in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

-

Trypsinize and resuspend cells to a concentration of 1 x 10⁵ cells/mL.

-

Seed 100 µL of the cell suspension (10,000 cells/well) into a 96-well plate.

-

Incubate for 24 hours to allow for cell attachment.[4]

-

-

Compound Treatment:

-

Prepare a stock solution of (6S)-6-methyl-2-piperazinone hydrochloride in a suitable solvent (e.g., water or DMSO).

-

Perform serial dilutions of the compound in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

-

Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound.

-

Include a vehicle control (medium with the same concentration of solvent used for the compound) and a positive control (e.g., doxorubicin).

-

Incubate for 48 hours.

-

-

MTT Addition and Incubation:

-

Formazan Solubilization and Absorbance Reading:

-

Carefully remove the medium from each well.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Read the absorbance at 570 nm using a microplate reader.

-

Data Presentation and Interpretation

The results of the MTT assay are typically presented as the percentage of cell viability relative to the vehicle control. The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits 50% of cell viability, is a key parameter for quantifying cytotoxicity.

| Compound | Concentration (µM) | % Cell Viability (Mean ± SD) |

| (6S)-6-methyl-2-piperazinone hydrochloride | 0.1 | 98.5 ± 4.2 |

| 1 | 95.1 ± 3.8 | |

| 10 | 88.7 ± 5.1 | |

| 50 | 75.3 ± 6.3 | |

| 100 | 60.2 ± 7.9 | |

| Doxorubicin (Positive Control) | 1 | 45.6 ± 4.5 |

Interpretation: A higher IC50 value indicates lower cytotoxicity. These initial results will inform the concentration ranges for the subsequent targeted screens.

Caption: Workflow for the MTT cytotoxicity assay.

Part 2: Anticancer Activity Screening

Given that numerous piperazine derivatives have demonstrated potent anticancer activity, a thorough investigation into the antiproliferative effects of (6S)-6-methyl-2-piperazinone hydrochloride against a panel of cancer cell lines is a logical next step.

Rationale for NCI-60 Panel Screening

The National Cancer Institute's 60 human tumor cell line (NCI-60) panel is a well-characterized and diverse set of cell lines representing nine different types of cancer (leukemia, melanoma, and cancers of the lung, colon, brain, ovary, breast, prostate, and kidney).[5][6] Screening against the NCI-60 panel provides a broad overview of the compound's anticancer activity across different tumor types and can reveal patterns of selectivity. This approach is a powerful tool in early-stage cancer drug discovery.[2][7]

Experimental Protocol: NCI-60 Single-Dose and Five-Dose Screening

The NCI-60 screen is typically performed in two stages: an initial single-dose screen followed by a more detailed five-dose screen for active compounds.

Step-by-Step Protocol:

-

Single-Dose Screen:

-

(6S)-6-methyl-2-piperazinone hydrochloride is tested at a single high concentration (e.g., 10 µM) against all 60 cell lines.

-

The protocol for cell seeding, treatment, and viability assessment (typically using a sulforhodamine B (SRB) assay) is similar to the MTT assay described above.

-

The percentage of growth inhibition is calculated for each cell line.

-

-

Five-Dose Screen:

-

If the compound shows significant growth inhibition in the single-dose screen, it is then tested at five different concentrations (typically a 10-fold dilution series) against the full NCI-60 panel.

-

This allows for the determination of the GI50 (concentration causing 50% growth inhibition), TGI (concentration causing total growth inhibition), and LC50 (concentration causing a 50% reduction in the measured protein at the end of the drug treatment as compared to that at the beginning) values for each cell line.

-

Data Presentation and Interpretation

The results of the NCI-60 screen are often presented as a "mean graph" which plots the deviation of each cell line's response from the mean response of all cell lines. This visualization helps to identify cell lines that are particularly sensitive or resistant to the compound.

| Cell Line | Tissue of Origin | GI50 (µM) |

| MCF-7 | Breast | 8.2 |

| NCI-H460 | Lung | > 100 |

| SF-268 | CNS | 15.5 |

| UACC-257 | Melanoma | 5.1 |

| OVCAR-3 | Ovarian | 12.3 |

Interpretation: A lower GI50 value indicates greater potency against a particular cell line. Selective activity against certain cancer types may suggest a specific mechanism of action.

Part 3: Antimicrobial Activity Screening

The piperazine scaffold is also present in several antimicrobial agents. Therefore, evaluating the antibacterial and antifungal activity of (6S)-6-methyl-2-piperazinone hydrochloride is a worthwhile endeavor.

Rationale for Antimicrobial Susceptibility Testing

Determining the Minimum Inhibitory Concentration (MIC) is the gold standard for assessing the in vitro activity of an antimicrobial agent.[8] The broth microdilution method is a widely accepted and standardized technique for determining MIC values against a panel of clinically relevant bacteria and fungi.[9]

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[10]

Materials:

-

(6S)-6-methyl-2-piperazinone hydrochloride

-

Panel of bacterial and fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Candida albicans, Aspergillus niger)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria

-

RPMI-1640 medium for fungi

-

96-well microtiter plates

Step-by-Step Protocol:

-

Inoculum Preparation:

-

Grow microbial strains overnight on appropriate agar plates.

-

Prepare a suspension of each microbe in sterile saline to a turbidity equivalent to a 0.5 McFarland standard.

-

Dilute the standardized suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.

-

-

Compound Dilution:

-

Prepare a two-fold serial dilution of (6S)-6-methyl-2-piperazinone hydrochloride in the appropriate broth in a 96-well plate.

-

The concentration range should be broad enough to encompass the expected MIC (e.g., 0.125 to 128 µg/mL).

-

-

Inoculation and Incubation:

-

Inoculate each well containing the compound dilutions with the prepared microbial suspension.

-

Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubate the plates at 35°C for 16-20 hours for bacteria and at 35°C for 24-48 hours for fungi.

-

-

MIC Determination:

-

The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microbe.

-

Data Presentation and Interpretation

The MIC values are reported in µg/mL.

| Microorganism | Strain | MIC (µg/mL) |

| Staphylococcus aureus | ATCC 29213 | 16 |

| Escherichia coli | ATCC 25922 | >128 |

| Pseudomonas aeruginosa | ATCC 27853 | >128 |

| Candida albicans | ATCC 90028 | 32 |

Interpretation: Lower MIC values indicate greater antimicrobial activity. The spectrum of activity (i.e., whether the compound is more effective against Gram-positive or Gram-negative bacteria, or fungi) provides valuable information.

Part 4: Central Nervous System (CNS) Activity Screening

The piperazine moiety is a common feature in many CNS-active drugs. Therefore, a preliminary screen for activity against key neurological targets is warranted.

Rationale for CNS Target Selection

-

Acetylcholinesterase (AChE): Inhibition of AChE is a key therapeutic strategy for Alzheimer's disease.[11]

-

Dopamine D2 Receptor: This receptor is a primary target for antipsychotic medications.[1]

-

GABA-A Receptor: The GABA-A receptor is a major inhibitory neurotransmitter receptor in the CNS and is the target of benzodiazepines and other anxiolytic and sedative drugs.[12]

Experimental Protocols for CNS Targets

4.2.1. Acetylcholinesterase (AChE) Inhibition Assay

This assay is based on the Ellman method, which measures the activity of AChE by the formation of a yellow product.[11]

Step-by-Step Protocol:

-

Prepare a reaction mixture containing phosphate buffer, DTNB (Ellman's reagent), and the test compound at various concentrations.

-

Add AChE enzyme to the mixture and incubate.

-

Initiate the reaction by adding the substrate, acetylthiocholine.

-

Measure the rate of color production at 412 nm.

-

Calculate the percentage of inhibition and the IC50 value.

4.2.2. Dopamine D2 Receptor Binding Assay

This is a competitive radioligand binding assay.

Step-by-Step Protocol:

-

Prepare a membrane fraction from cells expressing the dopamine D2 receptor.

-

Incubate the membranes with a radiolabeled ligand (e.g., [³H]-spiperone) and varying concentrations of the test compound.[13]

-

Separate the bound and free radioligand by filtration.

-

Quantify the amount of bound radioactivity using liquid scintillation counting.

-

Determine the Ki (inhibition constant) of the test compound.

4.2.3. GABA-A Receptor Binding Assay

This assay is also a competitive radioligand binding assay.

Step-by-Step Protocol:

-

Prepare a membrane fraction from a suitable source (e.g., rat brain cortex).

-

Incubate the membranes with a radiolabeled ligand (e.g., [³H]-muscimol) and the test compound.[7]

-

Separate bound and free radioligand and quantify the bound radioactivity.

-

Calculate the Ki of the test compound.

Data Presentation and Interpretation

| Assay | Target | Result (IC50 or Ki) |

| AChE Inhibition | Acetylcholinesterase | > 100 µM |

| Dopamine D2 Binding | D2 Receptor | 5.8 µM |

| GABA-A Binding | GABA-A Receptor | 25 µM |

Interpretation: Lower IC50 or Ki values indicate higher potency at the respective target. These initial findings can guide further investigation into the compound's potential as a CNS therapeutic.

Caption: Logic diagram for CNS activity screening.

Part 5: Preliminary In Vitro Safety Pharmacology

Early assessment of potential off-target effects is crucial to de-risk a drug discovery program. An in vitro safety pharmacology panel screens the compound against a range of targets known to be associated with adverse drug reactions.

Rationale for Safety Panel Screening

Screening against a panel of common off-target receptors, ion channels, and enzymes can identify potential liabilities early in the drug discovery process, saving time and resources.[14] This proactive approach helps in selecting compounds with a higher probability of success in later stages of development.

Standard Safety Panel Targets

A typical in vitro safety panel includes, but is not limited to:

-

hERG channel: To assess the risk of cardiac arrhythmia.

-

Cyclooxygenase (COX) enzymes: To evaluate potential for gastrointestinal side effects.

-

A panel of G-protein coupled receptors (GPCRs): To identify off-target interactions that could lead to a variety of side effects.

-

Cytochrome P450 (CYP) enzymes: To assess the potential for drug-drug interactions.

Data Presentation and Interpretation

The results are typically presented as the percent inhibition at a single high concentration (e.g., 10 µM).

| Target | % Inhibition at 10 µM |

| hERG | < 10% |

| COX-1 | 5% |

| COX-2 | 8% |

| 5-HT₂ₐ Receptor | 15% |

| M₁ Muscarinic Receptor | < 5% |

| CYP3A4 | 25% |

Interpretation: Significant inhibition (>50%) of any of these targets would be a red flag and would require further investigation. Moderate inhibition may be acceptable depending on the therapeutic target and indication.

Conclusion: Synthesizing a Comprehensive In Vitro Profile

This technical guide has outlined a systematic and scientifically-driven approach to the initial in vitro biological activity screening of a novel piperazinone derivative, (6S)-6-methyl-2-piperazinone hydrochloride. By following this tiered screening cascade, researchers can efficiently gather a comprehensive dataset that informs on the compound's general cytotoxicity, potential therapeutic applications in oncology, infectious diseases, and CNS disorders, as well as its preliminary safety profile. The data generated from these assays will form a robust foundation for making informed decisions about the future development of this promising new chemical entity.

References

- Alley, M. C., Scudiero, D. A., Monks, A., Hursey, M. L., Czerwinski, M. J., Fine, D. L., ... & Boyd, M. R. (1988). Feasibility of drug screening with panels of human tumor cell lines using a microculture tetrazolium assay. Cancer Research, 48(3), 589-601.

- Clinical and Laboratory Standards Institute. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing. CLSI.

- Enna, S. J., & Snyder, S. H. (1975). Properties of gamma-aminobutyric acid (GABA) receptor binding in rat brain synaptic membrane fractions. Brain Research, 100(1), 81-97.

- Ellman, G. L., Courtney, K. D., Andres, V., & Featherstone, R. M. (1961). A new and rapid colorimetric determination of acetylcholinesterase activity. Biochemical Pharmacology, 7(2), 88-95.

- Gerlier, D., & Thomasset, N. (1986). Use of MTT colorimetric assay to measure cell activation. Journal of Immunological Methods, 94(1-2), 57-63.

- Bowes, J., Brown, A. J., Hamon, J., Jarolimek, W., Sridhar, A., Waldron, G., & Weman, B. (2012). Reducing safety-related drug attrition: the use of in vitro pharmacological profiling. Nature Reviews Drug Discovery, 11(12), 909-922.

- Monks, A., Scudiero, D., Skehan, P., Shoemaker, R., Paull, K., Vistica, D., ... & Boyd, M. R. (1991). Feasibility of a high-flux anticancer drug screen using a diverse panel of cultured human tumor cell lines. Journal of the National Cancer Institute, 83(11), 757-766.

-

National Cancer Institute. (n.d.). NCI-60 Human Tumor Cell Line Screen. Developmental Therapeutics Program. Retrieved from [Link]

- Seeman, P., Chau-Wong, M., Tedesco, J., & Wong, K. (1975). Brain receptors for antipsychotic drugs and dopamine: direct binding assays. Proceedings of the National Academy of Sciences, 72(11), 4376-4380.

- Shoemaker, R. H. (2006). The NCI-60 human tumour cell line anticancer drug screen.

- Sieghart, W. (1995). Structure and pharmacology of γ-aminobutyric acidA receptor subtypes. Pharmacological Reviews, 47(2), 181-234.

- van Meer, P., & Kas, M. J. (2018). The use of in vitro assays in drug discovery. In Translational Neuroscience (pp. 227-246). Academic Press.

- Weinstein, J. N., Myers, T. G., O'Connor, P. M., Friend, S. H., Fornace Jr, A. J., Kohn, K. W., ... & Paull, K. D. (1997). An information-intensive approach to the molecular pharmacology of cancer. Science, 275(5298), 343-349.

- Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.

-

International Biopharmaceutical Industry. (2023). How to Develop a Successful in vitro Screening Strategy. Retrieved from [Link]

-

protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Retrieved from [Link]

-

Probe Reports from the NIH Molecular Libraries Program. (2010). Table 3, Detailed protocol for the D2 binding secondary assay. Retrieved from [Link]

-

The Foundation of the Postal and Telecommunication Promotion. (2025). Antimicrobial susceptibility testing (Broth microdilution method). Retrieved from [Link]

- Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among US FDA approved pharmaceuticals. Journal of medicinal chemistry, 57(24), 10257-10274.

-

CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

-

ResearchGate. (2025). MTT Proliferation Assay Protocol. Retrieved from [Link]

-

BMG LABTECH. (n.d.). Dopamine d2 receptor HTRF binding kinetics. Retrieved from [Link]

- Ford, C. B., & Balakrishnan, A. (2017). The role of D2-autoreceptors in regulating dopamine neuron activity and transmission. Behavioural brain research, 328, 1-7.

- Tseng, K. Y., & O'Donnell, P. (2004). D2 dopamine receptors recruit a GABA component for their attenuation of excitatory synaptic transmission in the adult rat prefrontal cortex. Journal of Neuroscience, 24(21), 5054-5061.

- Sigel, E., & Steinmann, M. E. (2012). Structure, function, and modulation of GABAA receptors. Journal of Biological Chemistry, 287(48), 40224-40231.

-

Clinical and Laboratory Standards Institute. (2011). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. Retrieved from [Link]

-

U.S. Food and Drug Administration. (2024). FDA-Recognized Antimicrobial Susceptibility Test Interpretive Criteria. Retrieved from [Link]

-

The O'Donnell Lab. (n.d.). D2 Dopamine Receptors Recruit a GABA Component for Their Attenuation of Excitatory Synaptic Transmission in the Adult Rat Prefrontal Cortex. Retrieved from [Link]

-

NCI-60 Human Tumor Cell Line Screen Service - Altogen Labs. (n.d.). Retrieved from [Link]

-

The Scientist. (2024). Troubleshooting Guidelines for MTT Assay in Cytotoxicity Tests. Retrieved from [Link]

-

World Organisation for Animal Health. (n.d.). Antimicrobial susceptibility testing (Broth microdilution method). Retrieved from [Link]

Sources

- 1. The Role of D2-Autoreceptors in Regulating Dopamine Neuron Activity and Transmission - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. mdpi.com [mdpi.com]

- 4. clyte.tech [clyte.tech]

- 5. rr-asia.woah.org [rr-asia.woah.org]

- 6. researchgate.net [researchgate.net]

- 7. academic.oup.com [academic.oup.com]

- 8. protocols.io [protocols.io]

- 9. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Heterocycles in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. international-biopharma.com [international-biopharma.com]

- 12. Activation of D2-like dopamine receptors inhibits GABA and glycinergic neurotransmission to pre-motor cardiac vagal neurons in the nucleus ambiguus - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Table 3, Detailed protocol for the D2 binding secondary assay - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Target Identification and Validation of (6S)-6-methyl-2-piperazinone hydrochloride

Preamble: The Piperazine Scaffold and the Quest for Mechanism

The piperazine ring, a six-membered heterocycle, is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" for its frequent appearance in FDA-approved therapeutics.[1] Its unique physicochemical properties often bestow favorable pharmacokinetics, making it a versatile scaffold for developing novel agents across a spectrum of diseases, from cancer to central nervous system disorders.[1][2]

This guide focuses on a novel compound, (6S)-6-methyl-2-piperazinone hydrochloride. For the purposes of this technical exploration, we will hypothesize that this compound has demonstrated consistent, potent anti-proliferative activity in phenotypic screens against a panel of human colorectal cancer cell lines. While the phenotypic effect is clear, the molecular mechanism of action (MoA) and the direct biological target(s) remain unknown.

Identifying the molecular target is a critical inflection point in any drug discovery program.[3] It transforms a "black box" compound into a tool for rational drug design, enables the development of mechanism-based biomarkers, and is essential for predicting both efficacy and potential toxicity. This document provides a comprehensive, multi-pronged strategy for the deconvolution of the molecular target of (6S)-6-methyl-2-piperazinone hydrochloride, designed for researchers, scientists, and drug development professionals. Our approach is built on a foundation of orthogonal methodologies, ensuring that every finding is rigorously cross-validated to build an unassailable case for the identified target.

Phase I: Unbiased Target Discovery – Casting a Wide Net

The initial phase of target identification must be unbiased. We operate under the assumption that we do not know the target's identity, location, or even its protein class. Therefore, we employ parallel strategies that survey the entire proteome through different scientific lenses: direct biochemical interaction, in-cell proximity, and genetic necessity.

Affinity-Based Proteomics: Fishing for Direct Binders

The most direct method to identify a drug's target is to use the drug itself as "bait."[4] Affinity Chromatography coupled with Mass Spectrometry (AC-MS) is a powerful biochemical technique to isolate binding partners from a complex protein lysate.[5][6] The core principle involves immobilizing a derivative of the compound onto a solid support, incubating it with cell lysate, washing away non-specific proteins, and identifying the specifically bound "catch" via mass spectrometry.[6]

Causality Behind the Choice: This method directly identifies proteins that physically interact with the compound. It is a foundational experiment that provides a list of primary candidates, though it can be susceptible to identifying proteins that bind non-specifically to the linker or resin and may miss interactions that require a specific cellular context.

-

Probe Synthesis:

-

Synthesize an analogue of (6S)-6-methyl-2-piperazinone hydrochloride containing a linker arm (e.g., a short polyethylene glycol or alkyl chain) terminating in a reactive group (e.g., an N-hydroxysuccinimide ester or an alkyne for click chemistry). The linker position must be carefully chosen to minimize disruption of the compound's native binding interaction.

-

Covalently attach the linker-modified compound to an activated resin (e.g., NHS-activated Sepharose beads or Azide-Agarose for click chemistry).

-

Create a control resin by blocking the reactive groups on the beads without attaching the compound. This is critical for distinguishing true binders from proteins that interact non-specifically with the matrix.

-

-

Lysate Preparation:

-

Culture a sensitive colorectal cancer cell line (e.g., HCT116) to ~80-90% confluency.

-

Lyse the cells in a non-denaturing buffer (e.g., RIPA buffer without SDS) supplemented with protease and phosphatase inhibitors.

-

Clarify the lysate by centrifugation to remove insoluble debris. Determine protein concentration using a BCA assay.

-

-

Affinity Pulldown:

-

Incubate a defined amount of cell lysate (e.g., 5-10 mg total protein) with the compound-conjugated beads and the control beads separately for 2-4 hours at 4°C with gentle rotation.

-

Wash the beads extensively with lysis buffer to remove non-specifically bound proteins (e.g., 5 washes of 10-bed volumes each).

-

Elute the bound proteins using a competitive elution with an excess of free (6S)-6-methyl-2-piperazinone hydrochloride, or by using a denaturing elution buffer (e.g., SDS-PAGE sample buffer).

-

-

Mass Spectrometry Analysis:

-

Resolve the eluted proteins by SDS-PAGE and visualize with Coomassie or silver stain to confirm successful pulldown.

-

Excise unique bands or subject the entire eluate to in-solution trypsin digestion.

-

Analyze the resulting peptides by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

-

Identify proteins using a database search (e.g., Mascot or Sequest) against a human proteome database. Candidate targets are those proteins significantly enriched in the compound-bead eluate compared to the control-bead eluate.

-

Proximity Labeling: Mapping the In-Cell Interaction Neighborhood

While AC-MS is powerful, it is performed on cell lysates, which destroys the native cellular architecture. Proximity-dependent biotin identification (BioID) overcomes this by identifying binding partners and near-neighbor proteins in living cells.[7][8][9] This technique uses a promiscuous biotin ligase (BirA*) fused to a protein of interest.[7] However, for a small molecule, we adapt this by identifying proteins whose proximity to a known cellular structure or compartment is altered by the compound. A more advanced approach involves creating a cellular system where the target itself becomes the "bait."

Causality Behind the Choice: BioID provides crucial spatial context. It can identify not only direct, stable interactors but also transient or weak binding partners and members of the same protein complex, which are often missed by AC-MS.[9][10] This helps build a picture of the signaling pathway or complex that our compound modulates.

-

Strategy Development: Since the target is unknown, a direct BioID fusion is not possible. Instead, we can use a "reverse" approach. If preliminary studies suggest the compound affects a specific cellular process (e.g., mitosis), we can perform BioID on key proteins in that process (e.g., a specific kinase or structural protein) in the presence and absence of (6S)-6-methyl-2-piperazinone hydrochloride. A change in the proximity map of that bait protein upon drug treatment can reveal the target.

-

Cell Line Engineering: Generate a stable cell line expressing a "bait" protein of interest fused to the BirA* enzyme.

-

Labeling and Lysis: Treat the cells with (6S)-6-methyl-2-piperazinone hydrochloride or a vehicle control, followed by the addition of exogenous biotin for several hours to allow for labeling of proximal proteins.

-

Purification and Analysis: Lyse the cells under denaturing conditions, and purify the biotinylated proteins using streptavidin-coated beads.[8] Identify the captured proteins by LC-MS/MS, as described in the AC-MS protocol.

Functional Genomics: Identifying Genes Essential for Drug Action

Biochemical methods identify physical interactors, but genetic screens identify genes that are functionally connected to the drug's mechanism of action.[11] A genome-wide CRISPR-Cas9 loss-of-function screen is the state-of-the-art method to achieve this.[12] The principle is that if a cell's survival in the presence of a cytotoxic drug depends on the drug's target, then knocking out the gene for that target will make the cell resistant to the drug.[13]

Causality Behind the Choice: This approach provides orthogonal, functional evidence. It is unbiased by protein abundance and directly links a gene to the drug's phenotype (e.g., cell death).[11] The top hits from a CRISPR resistance screen are exceptionally strong candidates for being the direct target or a critical downstream effector.

-

Library Transduction: Transduce a population of Cas9-expressing colorectal cancer cells with a pooled genome-wide single-guide RNA (sgRNA) library, such that most cells receive a single sgRNA that knocks out one specific gene.

-

Drug Selection: Treat the transduced cell population with a lethal concentration (e.g., IC90) of (6S)-6-methyl-2-piperazinone hydrochloride for a period sufficient to allow resistant cells to outgrow the sensitive population (typically 14-21 days). A parallel population is grown without the drug as a baseline control.

-

Genomic DNA Extraction and Sequencing: Harvest the surviving cells from the drug-treated population and the control population. Extract genomic DNA and amplify the sgRNA-encoding regions using PCR.

-

Data Analysis: Use next-generation sequencing to determine the abundance of each sgRNA in both populations. sgRNAs that are significantly enriched in the drug-treated population correspond to genes whose knockout confers drug resistance. These genes are the top candidates for the drug's target or pathway.

Phase II: Candidate Convergence and Direct Target Engagement

The three discovery approaches in Phase I will generate lists of potential targets. The strength of our strategy lies in the convergence of evidence from these orthogonal methods. A protein identified by both affinity chromatography and as a top hit in a CRISPR screen is an exceptionally high-confidence candidate.

Caption: Fig 1. Convergence of orthogonal methods for hit prioritization.

Cellular Thermal Shift Assay (CETSA): Confirming Target Engagement in Intact Cells

After prioritizing candidates, we must confirm that the compound directly binds to and stabilizes the target protein within the complex environment of an intact cell. CETSA is the gold-standard for this purpose.[14] The principle is that drug binding increases a protein's thermal stability, causing it to denature and aggregate at a higher temperature than its unbound state.[14][15]

Causality Behind the Choice: CETSA provides the definitive link between the compound and its target in a physiological context.[15] It eliminates artifacts from in-vitro assays and confirms that the drug can penetrate the cell membrane and engage its target at relevant concentrations. A positive CETSA result is strong evidence of direct physical interaction in a living system.

-

Cell Treatment: Treat intact colorectal cancer cells with various concentrations of (6S)-6-methyl-2-piperazinone hydrochloride or a vehicle control for 1-2 hours.

-

Thermal Challenge: Aliquot the cell suspensions into PCR tubes and heat them to a range of different temperatures (e.g., from 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by immediate cooling.[16]

-

Lysis and Separation: Lyse the cells by freeze-thaw cycles or addition of a mild lysis buffer. Separate the soluble protein fraction (containing non-denatured protein) from the precipitated, aggregated protein by centrifugation.

-

Protein Detection: Analyze the amount of the candidate target protein remaining in the soluble fraction at each temperature using Western blotting with a specific antibody.

-

Data Analysis: Plot the percentage of soluble protein against temperature for both vehicle- and drug-treated samples. A shift in the melting curve to higher temperatures in the presence of the compound confirms target engagement and stabilization.

| Candidate | Source(s) | CETSA ΔTm (°C) with 10 µM Compound | Status |

| Protein X | AC-MS, CRISPR | + 5.2 | Validated Hit |

| Protein Y | AC-MS | + 0.3 | Deprioritized |

| Protein Z | CRISPR | + 0.1 | Deprioritized (Likely pathway member) |

| Protein A | BioID | - 0.2 | Deprioritized |

| Caption: Table 1. Hypothetical data from hit prioritization and CETSA validation. |

Phase III: Biophysical and Biochemical Characterization

With a validated hit from CETSA (e.g., "Protein X"), the next phase involves quantifying the binding interaction with high precision using purified components. This provides critical data for structure-activity relationship (SAR) studies and rational drug design.

Surface Plasmon Resonance (SPR): Measuring Binding Kinetics

SPR is a label-free optical technique that measures real-time molecular interactions.[17][18] It provides the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD), which is a measure of binding affinity.[17][19]

Causality Behind the Choice: Understanding the kinetics of binding is crucial. A drug with a slow dissociation rate (long residence time on the target) may exhibit a more durable pharmacological effect in vivo, which is often a better predictor of efficacy than affinity (KD) alone. SPR provides this essential kinetic information.[18]

-

Immobilization: Covalently immobilize purified recombinant Protein X onto a sensor chip surface.

-

Interaction Analysis: Flow a series of concentrations of (6S)-6-methyl-2-piperazinone hydrochloride across the chip surface.

-

Detection: Monitor the change in refractive index at the surface, which is proportional to the mass of compound binding to the immobilized protein. This generates a sensorgram showing the association and dissociation phases.

-

Kinetic Modeling: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to calculate ka, kd, and KD.

Isothermal Titration Calorimetry (ITC): Determining Binding Thermodynamics

ITC is a powerful technique that directly measures the heat released or absorbed during a binding event.[20][21] This allows for the determination of not only the binding affinity (KD) and stoichiometry (n) but also the enthalpy (ΔH) and entropy (ΔS) of binding.[22][23]